Cdc7-IN-1 is a selective inhibitor of the Cdc7 kinase, a crucial enzyme in the regulation of DNA replication and cell cycle progression. This compound has garnered attention in the field of cancer research due to its potential to inhibit tumor growth by disrupting the replication process in rapidly dividing cells. Cdc7 kinase plays a vital role in the phosphorylation of minichromosome maintenance proteins, which are essential for the initiation of DNA replication. The inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising target for therapeutic intervention.
Cdc7-IN-1 was developed through a series of chemical modifications aimed at enhancing its specificity and potency against the Cdc7 kinase. Research indicates that various analogs and derivatives have been synthesized to optimize their inhibitory effects while minimizing off-target interactions. The compound's design is based on structural insights into the ATP-binding pocket of Cdc7, allowing for selective inhibition.
Cdc7-IN-1 falls under the category of small molecule inhibitors, specifically targeting serine/threonine kinases. It is classified as a kinase inhibitor with potential applications in oncology, particularly for cancers characterized by aberrant DNA replication and cell cycle dysregulation.
The synthesis of Cdc7-IN-1 involves multiple steps, primarily focusing on creating a compound that can effectively fit into the ATP-binding site of the Cdc7 kinase. The synthetic pathway typically includes:
The synthesis often involves high-throughput screening methods to evaluate various analogs for their inhibitory activity against Cdc7. Techniques like molecular docking simulations are utilized to predict binding affinities and optimize lead compounds before synthesis.
Cdc7-IN-1 has a complex molecular structure characterized by specific functional groups that enhance its interaction with the Cdc7 kinase. The precise three-dimensional conformation is crucial for its binding affinity and selectivity.
The molecular formula and weight, along with other structural data such as bond lengths and angles, are determined through techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy. These analyses confirm the compound's ability to occupy the ATP-binding pocket effectively.
Cdc7-IN-1 undergoes specific chemical reactions when interacting with Cdc7 kinase:
Kinetic studies are performed to determine the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values for Cdc7-IN-1, providing insights into its potency as an inhibitor.
Cdc7-IN-1 exerts its effects by competitively inhibiting the binding of ATP to Cdc7 kinase. This inhibition disrupts critical phosphorylation events necessary for:
Studies demonstrate that treatment with Cdc7-IN-1 results in reduced phosphorylation of minichromosome maintenance proteins, leading to impaired DNA replication and increased cell cycle arrest in cancer cell lines.
Cdc7-IN-1 is typically characterized by:
Key chemical properties include:
Relevant data from stability studies and solubility tests inform formulation strategies for potential therapeutic applications.
Cdc7-IN-1 has significant scientific uses primarily in cancer research:
Cell Division Cycle 7 (Cell Division Cycle 7) is a serine/threonine kinase fundamental to eukaryotic DNA replication. Its discovery in budding yeast established its evolutionary conservation, with human homologs sharing critical functional domains. Unlike cyclin-dependent kinases, Cell Division Cycle 7 activity depends on regulatory subunits—DBF4 or DRF4—forming the DBF4-dependent kinase complex. This kinase governs replication origin "firing," a process deregulated in cancers due to oncogene-induced replication stress. Targeting Cell Division Cycle 7 exploits a synthetic lethal vulnerability: cancer cells undergo apoptosis upon inhibition, whereas normal cells activate protective checkpoints. This selectivity underpins Cell Division Cycle 7’s emergence as a compelling oncology target [1] [2].
Cell Division Cycle 7 orchestrates the G1/S phase transition by phosphorylating minichromosome maintenance complex subunits 2, 4, and 6. This phosphorylation triggers conformational changes in the minichromosome maintenance double hexamer, enabling recruitment of Cell Division Cycle 45 and GINS proteins. The resultant Cell Division Cycle 45-minichromosome maintenance-GINS complex possesses helicase activity, unwinding DNA for replication fork assembly. Cell Division Cycle 7 also regulates replication timing and stress responses, including dormant origin activation during fork stalling. Structurally, Cell Division Cycle 7 features a bilobal kinase domain with two insert regions (kinase insert 1 and kinase insert 2), complicating inhibitor design due to similarity with cyclin-dependent kinase 2/cyclin-dependent kinase 9 adenosine triphosphate pockets [4] [6].
Table 1: Core Functions of Cell Division Cycle 7 Kinase in DNA Replication
Process | Molecular Action | Downstream Effect |
---|---|---|
Helicase Activation | Phosphorylation of minichromosome maintenance 2/minichromosome maintenance 4/minichromosome maintenance 6 N-termini | Conformational change enabling minichromosome maintenance double hexamer unwinding |
Replisome Assembly | Recruitment of Cell Division Cycle 45 and GINS | Formation of active Cell Division Cycle 45-minichromosome maintenance-GINS helicase |
Replication Stress Response | Activation of dormant origins | Bypass of stalled forks; maintenance of replication fidelity |
S-Phase Checkpoint | Phosphorylation of checkpoint mediators | Coordination of DNA repair and cell cycle arrest |
The DBF4-dependent kinase complex is activated when DBF4 (or its paralog DRF4) binds Cell Division Cycle 7’s N-terminal lobe, inducing conformational changes that enhance adenosine triphosphate affinity. This complex docks at replication origins via minichromosome maintenance proteins. DBF4-dependent kinase-mediated minichromosome maintenance phosphorylation promotes interaction with Treslin/Ticrr, bridging helicase activation to polymerase recruitment. Crucially, cyclin-dependent kinase 2-cyclin A cooperates with DBF4-dependent kinase: cyclin-dependent kinase 2 phosphorylates Treslin/Ticrr, while DBF4-dependent kinase primes minichromosome maintenance for replisome assembly. This dual-kinase mechanism ensures high-fidelity origin licensing and firing, preventing re-replication and genomic instability. Disrupting DBF4-dependent kinase complex formation halts replication initiation without affecting licensed origins [4] [7].
Cell Division Cycle 7 is overexpressed in diverse carcinomas, including pancreatic adenocarcinoma, hepatocellular carcinoma, and Ewing sarcoma. In pancreatic adenocarcinoma, Cell Division Cycle 7 labeling indices are 26-fold higher in tumor tissue versus benign tissue (median 34.3% vs. 1.3%, p<0.0001). This correlates with TP53 mutations, as 90% of TP53-mutant cancer lines exhibit Cell Division Cycle 7 upregulation. Elevated Cell Division Cycle 7 mRNA/protein levels associate with advanced tumor stage, metastasis, and poor survival. Mechanistically, oncogenic stressors (e.g., MYC amplification, RAS mutations) increase replication origin firing, necessitating heightened Cell Division Cycle 7 activity. Consequently, Cell Division Cycle 7 expression serves as a prognostic biomarker and predicts therapeutic vulnerability to DBF4-dependent kinase inhibition [5] [7].
Table 2: Cell Division Cycle 7 Overexpression in Human Cancers
Cancer Type | Overexpression Level vs. Normal | Clinical Correlations | Key References |
---|---|---|---|
Pancreatic Adenocarcinoma | 26-fold increase (Labeling Index) | Reduced overall survival; chemoresistance | Huggett et al. [5] |
Hepatocellular Carcinoma | mRNA upregulation in 70% of tumors | Advanced TNM stage; metastasis | Peng et al. [7] |
Ewing Sarcoma | Protein overexpression | Enhanced replication stress; ATR/CHK1 dependency | CDC7 kinase inhibition study [6] |
Colorectal Carcinoma | Correlated with MYC amplification | Synergy with oxaliplatin resistance | Tudzarova et al. [5] |
Cell Division Cycle 7 inhibition induces tumor-specific apoptosis via dual mechanisms:
Cdc7 Inhibitor 1 exemplifies this rationale. Its potent inhibition (half-maximal inhibitory concentration = 0.6 nM) selectively kills cancer cells, synergizing with ataxia telangiectasia and Rad3 related/checkpoint kinase 1 inhibitors by exacerbating replication stress. Preclinical studies confirm efficacy in pancreatic, liver, and Ewing sarcoma models, validating Cell Division Cycle 7 as a high-value oncology target [3] [6] [7].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: